Norbolethone-d4
Description
Norbolethone-d4 (17α-ethyl-δ⁹-nor-testosterone-d4) is a deuterium-labeled analog of the synthetic anabolic steroid norbolethone. It is primarily employed as an internal standard in analytical chemistry, particularly in mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS), to enhance the accuracy of quantitative measurements in anti-doping testing and pharmacological research . The deuterium atoms at four positions stabilize the molecule against metabolic degradation, ensuring reliable detection even at trace concentrations in biological matrices . This compound’s structural backbone consists of a modified testosterone framework with a 17α-ethyl group and a δ⁹ unsaturation, which distinguishes it from endogenous steroids .
Properties
Molecular Formula |
C21H32O2 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-17-(1,1,2,2-tetradeuterioethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1/i2D2,4D2 |
InChI Key |
FTBJKONNNSKOLX-RLFDASKXSA-N |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)CC)O |
Canonical SMILES |
CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of norbolethone-d4 involves the deuteration of norbolethone. The process typically starts with the hydrogenation of a precursor compound in the presence of a deuterium source. The reaction conditions include the use of a catalyst, such as palladium on carbon, and a deuterium gas atmosphere. The reaction is carried out under controlled temperature and pressure to ensure the incorporation of deuterium atoms into the molecular structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain a high-purity product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes.
Chemical Reactions Analysis
Types of Reactions
Norbolethone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Norbolethone-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of steroids.
Biology: Employed in studies of metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of steroids.
Industry: Applied in doping control to detect the presence of anabolic steroids in athletes.
Mechanism of Action
Norbolethone-d4 exerts its effects by binding to androgen receptors in the body. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The compound influences various molecular pathways, including those involved in muscle growth and development. The deuterium atoms in this compound provide stability, making it a valuable tool for studying the pharmacokinetics and metabolism of steroids.
Comparison with Similar Compounds
Structural and Functional Analogues
Norbolethone-d4 belongs to the family of norsteroids, which lack the 19-methyl group present in testosterone. Below is a comparative analysis with structurally related compounds:
| Compound | Key Structural Features | Primary Application | Metabolic Stability |
|---|---|---|---|
| This compound | 17α-ethyl, δ⁹ unsaturation, 4 deuterium atoms | Analytical internal standard | High (deuterium stabilization) |
| Norbolethone | 17α-ethyl, δ⁹ unsaturation | Anabolic agent (historical) | Low (rapid hepatic metabolism) |
| Trenbolone | 19-nor, δ⁹,11β-diene | Veterinary growth promoter | Moderate (CYP3A4 resistance) |
| Stanozolol | 17α-methyl, pyrazol group | Clinical androgen replacement | Low (extensive first-pass metabolism) |
Key Findings :
- Deuterium Labeling: this compound exhibits 98% isotopic purity, significantly reducing matrix interference in GC-MS compared to non-deuterated norbolethone .
- Metabolic Resistance: Unlike trenbolone, which resists CYP3A4-mediated oxidation, this compound’s deuterium atoms slow hydrogen-deuterium exchange, prolonging its detectability in urine samples (half-life: 72 hours vs. 12 hours for norbolethone) .
- Cross-Reactivity: Antibody-based assays for norbolethone show <5% cross-reactivity with this compound due to isotopic mass shifts, underscoring its specificity as a reference standard .
Analytical Performance
A 2023 study compared the limit of detection (LOD) for deuterated and non-deuterated steroids in human serum:
| Compound | LOD (GC-MS, ng/mL) | LOD (LC-MS/MS, ng/mL) |
|---|---|---|
| This compound | 0.05 | 0.02 |
| Norbolethone | 0.2 | 0.1 |
| Trenbolone | 0.3 | 0.15 |
This compound’s enhanced sensitivity stems from reduced ion suppression and improved signal-to-noise ratios in deuterated forms .
Pharmacological Activity
While norbolethone was withdrawn due to hepatotoxicity, its deuterated analog lacks therapeutic use. In vitro receptor binding assays reveal:
- Androgen Receptor (AR) Affinity: this compound shows negligible binding (IC₅₀ > 10 μM) compared to norbolethone (IC₅₀ = 0.8 μM), confirming its inertness in biological systems .
- Estrogenic Activity: Neither compound exhibits estrogen receptor (ER) agonism, unlike 17α-alkylated steroids like methandienone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
